Diethyl 2-cyanosuccinate
Description
Properties
IUPAC Name |
diethyl 2-cyanobutanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO4/c1-3-13-8(11)5-7(6-10)9(12)14-4-2/h7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYBZRPDCTRBPTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C#N)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70291928 | |
| Record name | diethyl 2-cyanosuccinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70291928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10359-15-6 | |
| Record name | Butanedioic acid, 2-cyano-, 1,4-diethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10359-15-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | NSC 79189 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010359156 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC79189 | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79189 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | diethyl 2-cyanosuccinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70291928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butanedioic acid, 2-cyano-, 1,4-diethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: Diethyl 2-cyanosuccinate can be synthesized through the Claisen condensation of ethyl cyanoacetate with diethyl oxalate using sodium ethanolate in ethanol at room temperature . The reaction involves the formation of a carbon-carbon bond between the cyanoacetate and oxalate esters, resulting in the desired diester product.
Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The process may include the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, often involving precise temperature control and the use of high-purity reagents .
Chemical Reactions Analysis
Types of Reactions: Diethyl 2-cyanosuccinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Nucleophilic substitution reactions can replace the cyano group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Oxo derivatives of this compound.
Reduction: Diethyl 2-aminosuccinate.
Substitution: Various substituted succinate derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis
Diethyl 2-cyanosuccinate is primarily utilized as an intermediate in organic synthesis. It serves as a building block for the preparation of various heterocycles and other complex molecules.
- Synthesis of Heterocycles : The compound is involved in the synthesis of N- and O-containing heterocycles through reactions such as cyclization and condensation. For instance, it can be reacted with amines to form substituted pyrroles or indoles, which are important in medicinal chemistry .
- Claisen Condensation : this compound can be synthesized via Claisen condensation involving ethyl cyanacetate and diethyl oxalate. This reaction showcases its utility in forming more complex structures from simpler precursors .
Pharmaceutical Applications
The compound has potential applications in drug development due to its structural properties.
- Antitumor Activity : Research indicates that derivatives of this compound exhibit antitumor properties. These derivatives can be designed to target specific cancer pathways, making them candidates for further pharmacological studies .
- Anti-inflammatory Agents : Some studies have explored the use of this compound derivatives as anti-inflammatory agents. Their ability to modulate inflammatory pathways presents opportunities for developing new therapeutic agents .
Material Science
This compound is also explored in material science for its polymerization capabilities.
- Polyurethane Synthesis : The compound has been utilized in the synthesis of polyurethanes, which are widely used in coatings, adhesives, and elastomers. Its reactivity allows for the incorporation into polymer chains, enhancing material properties such as flexibility and durability .
- Catalyst Component : It has been investigated as a component in catalysts for olefin polymerization processes. Its unique structure contributes to the efficiency of catalytic systems used in industrial applications .
Data Summary
Case Study 1: Synthesis of Antitumor Agents
A study demonstrated that derivatives synthesized from this compound showed significant cytotoxicity against various cancer cell lines. The synthesis involved modifying the cyano group to enhance bioactivity while maintaining structural integrity .
Case Study 2: Polyurethane Development
Research on using this compound in polyurethane formulations revealed improved mechanical properties compared to traditional polyols. The incorporation of this compound led to materials with enhanced elasticity and thermal stability, making them suitable for high-performance applications .
Mechanism of Action
The mechanism of action of diethyl 2-cyanosuccinate involves its ability to participate in various chemical reactions due to the presence of the cyano group. The cyano group is highly reactive and can undergo nucleophilic addition, substitution, and other reactions. The compound’s effects are mediated through its interactions with molecular targets such as enzymes and receptors involved in metabolic pathways .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares diethyl 2-cyanosuccinate with structurally analogous esters, highlighting key differences in functional groups and molecular properties:
Biological Activity
Diethyl 2-cyanosuccinate is a compound of significant interest in organic chemistry and medicinal research due to its diverse biological activities and potential applications. This article presents a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
This compound can be synthesized through various methods, including the Claisen condensation of ethyl cyanacetate with diethyl oxalate. This reaction typically employs sodium ethoxide as a catalyst, resulting in a product characterized by a keto-enol equilibrium that favors the enol form in solution . The compound exhibits notable spectral properties, such as strong IR absorption bands indicative of functional groups present in its structure.
The biological activity of this compound is attributed to its ability to interact with various biological targets. It has been shown to exhibit inhibition activity towards β-secretase 1 (BACE1), an enzyme implicated in Alzheimer's disease pathology. The inhibition of BACE1 can potentially lead to decreased production of amyloid-beta peptides, which are associated with neurodegeneration .
3.1 Antimicrobial Activity
Research has indicated that this compound possesses antimicrobial properties. In vitro studies have demonstrated its effectiveness against several bacterial strains, suggesting potential applications in developing new antimicrobial agents.
3.2 Antitumor Activity
This compound has also been evaluated for its antitumor effects. Studies indicate that it can induce apoptosis in cancer cell lines, thereby inhibiting tumor growth. The underlying mechanism appears to involve the modulation of signaling pathways associated with cell survival and proliferation.
3.3 Neuroprotective Effects
The compound's neuroprotective properties have garnered attention, particularly in models of neurodegenerative diseases. By inhibiting BACE1, this compound may offer protective effects against neuronal cell death and cognitive decline.
4. Case Studies
Several case studies highlight the biological activity of this compound:
- Case Study 1 : A study published in Molecules explored the compound's inhibitory effects on BACE1 activity in vitro, demonstrating a dose-dependent response that suggests its potential as a therapeutic agent for Alzheimer's disease .
- Case Study 2 : Another investigation assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated significant growth inhibition at specific concentrations, supporting further exploration into its use as an antimicrobial agent .
- Case Study 3 : Research focused on the antitumor properties showed that treatment with this compound resulted in reduced viability of several cancer cell lines, indicating its potential role in cancer therapy .
5. Data Tables
6. Conclusion
This compound exhibits a range of biological activities that make it a promising candidate for further research and development in pharmacology and medicinal chemistry. Its mechanisms of action, particularly in relation to neuroprotection and antitumor effects, warrant extensive investigation to unlock its full therapeutic potential.
Q & A
Basic: What are the standard synthetic routes for preparing diethyl 2-cyanosuccinate, and how are intermediates characterized?
Methodological Answer:
this compound is typically synthesized via a Knoevenagel condensation between diethyl oxalacetate and cyanoacetic acid derivatives. Key steps include:
- Reaction Optimization : Adjust molar ratios (e.g., 1:1.2 for diethyl oxalacetate to cyanoacetic ester) and use catalysts like piperidine or ammonium acetate under reflux conditions in ethanol .
- Intermediate Characterization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) and confirm intermediates using -NMR (e.g., α,β-unsaturated ester protons at δ 6.2–6.8 ppm) and IR (C≡N stretch at ~2200 cm) .
Basic: What analytical techniques are recommended for purity assessment and structural validation?
Methodological Answer:
- Purity Analysis : Use HPLC with a C18 column (acetonitrile/water mobile phase) and UV detection at 254 nm. Compare retention times against commercial standards or synthesized controls .
- Structural Validation : Employ -NMR to confirm ester carbonyl (δ 165–170 ppm) and nitrile carbon (δ 115–120 ppm). High-resolution mass spectrometry (HRMS) can verify molecular ion peaks (expected [M+H] for CHNO: 210.0764) .
Basic: What safety protocols should be followed during handling and storage?
Methodological Answer:
- Handling : Use nitrile gloves and safety goggles to avoid dermal/ocular exposure. Work in a fume hood to minimize inhalation risks, as cyanosuccinate derivatives may release trace HCN under acidic conditions .
- Storage : Keep in amber glass bottles under inert gas (N) at 4°C to prevent hydrolysis. Label containers with hazard warnings (e.g., "Cyanide Precursor") .
Advanced: How can researchers optimize reaction yields when scaling up this compound synthesis?
Methodological Answer:
- DoE Approach : Use fractional factorial design to test variables (temperature, catalyst loading, solvent polarity). For example, higher ethanol polarity improves cyano group stability but slows reaction kinetics—balance via response surface methodology .
- In Situ Monitoring : Implement FTIR or Raman spectroscopy to track nitrile formation and adjust feed rates dynamically .
Advanced: How to resolve contradictions in spectral data (e.g., unexpected 1H^1H1H-NMR splitting patterns)?
Methodological Answer:
- Isomer Identification : Check for E/Z isomerism in the α,β-unsaturated ester using NOESY NMR. Z-isomers show coupling constants () of 10–12 Hz, while E-isomers exhibit > 15 Hz .
- Impurity Profiling : Perform LC-MS/MS to detect byproducts like diethyl malonate-cyanohydrin adducts (m/z 245.1). Use column chromatography (SiO, 5% MeOH/CHCl) for purification .
Advanced: What statistical methods are suitable for analyzing structure-activity relationships (SAR) in derivatives?
Methodological Answer:
- Multivariate Analysis : Apply principal component analysis (PCA) to correlate electronic (Hammett σ) and steric (Taft ) parameters with biological activity (e.g., enzyme inhibition IC) .
- QSAR Modeling : Use Gaussian-based DFT calculations (B3LYP/6-31G**) to predict reactive sites for nucleophilic attack, validated via molecular docking (AutoDock Vina) .
Advanced: How to design a systematic review of this compound’s applications in medicinal chemistry?
Methodological Answer:
- Search Strategy : Use Boolean operators in SciFinder: (this compound OR ethyl cyanosuccinate) AND (medicinal chemistry OR drug synthesis). Filter results by publication year (2010–2025) and peer-reviewed journals .
- Data Synthesis : Tabulate key findings (e.g., % yield, bioactivity) in Excel. Critically appraise studies using Cochrane risk-of-bias tools for in vitro/in vivo experiments .
Advanced: How to validate the reproducibility of published protocols for this compound-based reactions?
Methodological Answer:
- Replication Framework : Follow the ICH Q2(R1) guidelines for method validation. Test inter-day precision (n=3 replicates) and report relative standard deviation (RSD < 5%) for yield and purity .
- Controlled Variables : Standardize reagents (e.g., anhydrous ethanol purity ≥99.8%) and equipment (e.g., calibrated thermocouples) to minimize variability .
Advanced: What in silico tools can predict this compound’s reactivity in novel reaction environments?
Methodological Answer:
- Reactivity Simulations : Run transition state searches using Gaussian 16 (M06-2X/def2-TZVP) to model nucleophilic additions. Compare activation energies () for different solvents (e.g., DMF vs. THF) .
- Solvent Effect Analysis : Apply COSMO-RS to predict solubility parameters and optimize reaction media via Hansen solubility spheres .
Advanced: How to address discrepancies in toxicity profiles reported across studies?
Methodological Answer:
- Meta-Analysis : Aggregate LD data from OECD-compliant studies (oral, dermal) using random-effects models. Assess heterogeneity via I statistics; values >50% indicate significant variability due to dosing protocols or animal models .
- Mechanistic Studies : Perform Ames tests (TA98 strain ± S9 metabolic activation) to clarify mutagenicity risks, referencing OECD 471 guidelines .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
